5,7-Dimethylisoquinoline
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Overview
Description
5,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Scientific Research Applications
5,7-Dimethylisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of isoquinolines can vary greatly depending on their specific structure and functional groups. Some isoquinolines exert their biological activity via several modes of action, including intercalation with DNA, topoisomerase II inhibition, kinase inhibition, interaction with p53 transcription factor, bio-oxidation, and adduct formation .
The pharmacokinetics of isoquinolines, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the specific structure of the compound, route of administration, and individual patient characteristics .
The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, presence of other compounds, and individual patient characteristics can all impact the action of isoquinolines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring system .
Another method involves the Skraup synthesis, which is a general method for synthesizing quinoline and isoquinoline derivatives. This method uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Major Products
The major products formed from these reactions include N-oxides, dihydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethylisoquinoline: Another dimethyl-substituted isoquinoline with similar structural properties but different reactivity and applications.
Ellipticine: A tetracyclic compound with potent anticancer properties, structurally related to isoquinolines.
Quinoline: A structural isomer of isoquinoline, widely used in medicinal chemistry and industrial applications.
Uniqueness
5,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives.
Properties
IUPAC Name |
5,7-dimethylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-9(2)11-3-4-12-7-10(11)6-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJHQDWRJQFWQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=CC2=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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